molecular formula C11H9NO2S B1270435 2-Benzyl-1,3-thiazole-4-carboxylic acid CAS No. 36916-44-6

2-Benzyl-1,3-thiazole-4-carboxylic acid

Cat. No. B1270435
CAS RN: 36916-44-6
M. Wt: 219.26 g/mol
InChI Key: OUVVHURAIHESSK-UHFFFAOYSA-N
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Patent
US07407976B2

Procedure details

Rink amide resin (0.627 g, 0.752 mmol, 1.20 mmol/g) was suspended and allowed to swell for 10 minutes in 4 mL of N,N-dimethylformamide (DMF). Phenylacetic acid (0.15 g, 1.1 mmol) and triethylamine (0.21 mL, 1.5 mmol) were then added to the reaction mixture. O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU, 0.46 g, 1.2 mmol) was added and the reaction mixture was swirled for two hours, filtered, and washed with DMF and dichloromethane. The resin was then suspended in 5 mL of toluene and 2,4-bis-(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide (Lawesson's Reagent, 0.93 g, 2.3 mmol) was added to the suspension. The reaction mixture was then swirled for 2 hours at 65° C., filtered, and washed with DMF and dichloromethane. The resin (0.50 g, 0.60 mmol) was then allowed to swell in 5 mL of tetrahydrofuran for 10 minutes and bromopyruvic acid (0.060 g, 0.36 mmol) was added to the reaction mixture. The mixture was then subjected to microwave irradiation for 20 minutes at 135° C., and followed by filtration to yield crude 2-benzyl-thiazole-4-carboxylic acid. MS m/z calc. 219.0, found (ESI); 220.2 (M+H+). Retention time 2.38 minutes. The crude acid was dissolved in 2 mL of acetonitrile containing triethylamine (0.0836 mL, 0.600 mmol) and 2-(3,4-dimethoxy-phenyl)-ethylamine (0.0332 mL, 0.200 mmol). O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (0.0836 g, 0.220 mmol) was added and the solution was allowed to stir for 16 hours. The reaction mixture was then purified by reverse-phase preparative liquid chromatography to yield (0.011 g, 0.029 mmol, 4.8%) a colorless oil. MS m/z calc. 382.1, found (ESI); 383.2 (M+H+) Retention time 2.97 minutes. 1H NMR (400 MHz, CD3CN) δ2.85 (t, J=7.0 Hz, 2H), 3.53-3.65 (m, 2H), 3.78 (s, 3H), 3.80 (s, 3H), 4.33 (s, 2H), 6.78-6.91 (m, 3H), 7.29-7.42 (m, 5H), 7.52 (s, 1H), 7.92 (s, 1H)
[Compound]
Name
amide
Quantity
0.627 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step Two
Quantity
0.21 mL
Type
reactant
Reaction Step Two
Quantity
0.93 g
Type
reactant
Reaction Step Four
[Compound]
Name
resin
Quantity
0.5 g
Type
reactant
Reaction Step Five
Quantity
0.06 g
Type
reactant
Reaction Step Six
Quantity
4 mL
Type
solvent
Reaction Step Seven
Quantity
5 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[C:1]1(CC(O)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C([N:13]([CH2:16][CH3:17])CC)C.F[P-](F)(F)(F)(F)F.N1(OC(N(C)C)=[N+](C)C)C2N=CC=CC=2N=N1.COC1C=CC(P2(=S)SP(=S)(C3C=CC(OC)=CC=3)[S:51]2)=CC=1.Br[CH2:65][C:66](=O)[C:67]([OH:69])=[O:68]>CN(C)C=O.O1CCCC1>[CH2:17]([C:16]1[S:51][CH:65]=[C:66]([C:67]([OH:69])=[O:68])[N:13]=1)[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3|

Inputs

Step One
Name
amide
Quantity
0.627 g
Type
reactant
Smiles
Step Two
Name
Quantity
0.15 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)O
Name
Quantity
0.21 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0.46 g
Type
reactant
Smiles
F[P-](F)(F)(F)(F)F.N1(N=NC2=C1N=CC=C2)OC(=[N+](C)C)N(C)C
Step Four
Name
Quantity
0.93 g
Type
reactant
Smiles
COC1=CC=C(C=C1)P1(SP(S1)(C1=CC=C(C=C1)OC)=S)=S
Step Five
Name
resin
Quantity
0.5 g
Type
reactant
Smiles
Step Six
Name
Quantity
0.06 g
Type
reactant
Smiles
BrCC(C(=O)O)=O
Step Seven
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C=O)C
Step Eight
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with DMF and dichloromethane
WAIT
Type
WAIT
Details
The reaction mixture was then swirled for 2 hours at 65° C.
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with DMF and dichloromethane
CUSTOM
Type
CUSTOM
Details
irradiation for 20 minutes at 135° C.
Duration
20 min
FILTRATION
Type
FILTRATION
Details
followed by filtration

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)C=1SC=C(N1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.